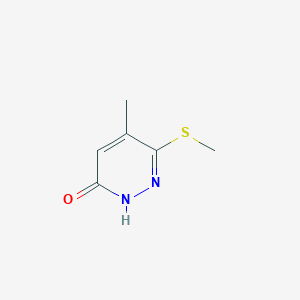
5-Methyl-6-(methylthio)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-6-(methylthio)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by a pyridazine ring substituted with a methyl group at the 5-position and a methylthio group at the 6-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-(methylthio)pyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-dichloropyridazine with methylthiolate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-(methylthio)pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine derivative using reducing agents like sodium borohydride.
Substitution: The methyl group at the 5-position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Dihydropyridazine derivatives
Substitution: Halogenated or nitrated pyridazine derivatives
Scientific Research Applications
5-Methyl-6-(methylthio)pyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-6-(methylthio)pyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio group can enhance its binding affinity and specificity towards certain targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-6-(methylsulfonyl)pyridazin-3(2H)-one
- 5-Methyl-6-(methylamino)pyridazin-3(2H)-one
- 5-Methyl-6-(methylthio)pyrimidin-4(3H)-one
Uniqueness
5-Methyl-6-(methylthio)pyridazin-3(2H)-one is unique due to the presence of both a methyl and a methylthio group on the pyridazine ring. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. The methylthio group, in particular, can influence the compound’s lipophilicity and electronic properties, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
4-methyl-3-methylsulfanyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-5(9)7-8-6(4)10-2/h3H,1-2H3,(H,7,9) |
InChI Key |
CAVXMVNCRZNYIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NN=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















